N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
Description
Structural Characterization and Nomenclature
IUPAC Nomenclature and Systematic Naming Conventions
The compound N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide adheres to IUPAC nomenclature rules through systematic deconstruction of its structural components. The parent chain is propanamide , with substituents attached at specific positions. The primary substituent is a 2-bromoacetyl group linked via an amino moiety to the 3-position of a 2-methylphenyl ring.
- Propanamide Backbone : The core structure consists of a three-carbon chain terminated by an amide group (-CONH2). The amide nitrogen is substituted by a complex aromatic group.
- 2-Methylphenyl Substituent : A phenyl ring with a methyl group at the 2-position (ortho to the amino group).
- 2-Bromoacetyl Group : An acetyl group (CH3CO-) with a bromine atom at the 2-position, forming a bromoacetyl moiety (-NH-CO-CH2Br).
The IUPAC name is constructed by specifying the substituents in descending order of priority:
- N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl} : Indicates the propanamide’s amide nitrogen is bonded to the 3-position of a 2-methylphenyl ring, which itself is substituted with a 2-bromoacetyl amino group.
Key Naming Rules Applied:
- Locants : Positions on the phenyl ring are numbered to assign the lowest possible numbers to substituents. The methyl group occupies position 2, and the bromoacetyl amino group occupies position 3.
- Substituent Priorities : The bromoacetyl group takes precedence over the methyl group due to its functional complexity.
- Functional Group Nomenclature : The bromoacetyl group is described using a substituent prefix (2-bromoacetyl) linked via an amino bridge (-amino-).
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is determined by its substituents and intramolecular interactions.
Core Structural Features :
- Phenyl Ring Conformation : The 2-methylphenyl group adopts a planar geometry, with the methyl group in the ortho position creating steric hindrance.
- Bromoacetyl Group : The 2-bromoacetyl moiety (-NH-CO-CH2Br) is planar due to the carbonyl group’s double bond, while the CH2Br segment allows limited rotational freedom.
- Propanamide Chain : The propanamide group (-CH2CH2CONH-) is flexible, enabling conformational changes around the C-N bond.
Intramolecular Interactions :
- Hydrogen Bonding : Potential intramolecular hydrogen bonds between the amide hydrogen and adjacent carbonyl oxygen (if spatially feasible).
- Steric Effects : The 2-methyl group on the phenyl ring may restrict rotation of the bromoacetyl group, favoring specific conformations.
Comparative Geometric Analysis :
| Structural Feature | Bond Length/Å (Typical) | Bond Angle/° (Typical) |
|---|---|---|
| C=O (Carbonyl) | 1.195–1.206 | 120–125 |
| C-Br (Bromoacetyl) | 1.887–1.897 | ~110 |
| N-C (Amide) | 1.33–1.37 | ~120 |
Crystallographic Data and Solid-State Packing Arrangements
Crystallographic data for this compound is not explicitly reported in literature. However, insights can be drawn from structurally related compounds:
Key Observations from Analogues :
- Hydrogen-Bonding Networks : Bromoacetyl amides often form intermolecular hydrogen bonds between the amide N-H and carbonyl oxygen atoms, as seen in
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]-2-methylphenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-3-11(16)14-9-5-4-6-10(8(9)2)15-12(17)7-13/h4-6H,3,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCIFJWSIDEZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CC=C1)NC(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide typically involves the reaction of 2-bromoacetyl chloride with 3-amino-2-methylbenzoic acid under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with propanoyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with various nucleophiles, such as amines and thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction Reactions: Reduction of the bromoacetyl group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxo compounds, and alcohols, depending on the type of reaction and reagents used .
Scientific Research Applications
Chemistry
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it valuable for creating new derivatives that can be used in various chemical applications.
Biology
In biological research, this compound is utilized for modifying biomolecules such as peptides and proteins. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, facilitating studies on their structure and function. This interaction can lead to significant insights into protein activity and regulation.
Mechanism of Action:
- Covalent Bond Formation: The bromoacetyl group reacts with nucleophiles in proteins, which can alter their biological functions.
- Substitution Reactions: The compound can replace the bromine atom with other nucleophiles, leading to new derivatives with potential therapeutic properties.
Industry
This compound is also used in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for its application in developing new materials with specific properties.
Recent studies have highlighted the biological relevance of this compound, particularly its antimicrobial properties. For instance, research has indicated that modifications at the bromoacetyl position enhance antibacterial efficacy against various strains of bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 µg/mL |
| Related compound | Escherichia coli | 32 µg/mL |
These findings suggest that this compound could be developed further for use in antimicrobial therapies.
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria demonstrated promising results. The compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Protein Modification
Another investigation explored the use of this compound in modifying specific proteins involved in disease processes. By covalently attaching to these proteins, researchers were able to alter their activity, providing insights into potential therapeutic targets for drug development.
Mechanism of Action
The mechanism of action of N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity . This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared with structurally related propanamide derivatives, focusing on substituent effects, synthesis routes, and reported bioactivities.
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Bioactivity
- Halogenated Derivatives: The 2-bromoacetyl group in the target compound contrasts with chloro (e.g., N-(3-chlorophenethyl) derivatives ) and fluoro (e.g., fluorophenyl-thiazole propanamide ) substituents. highlights N-(2-Bromophenyl)-3-chloropropanamide, where the ortho-bromo substituent may sterically hinder interactions compared to the meta-substituted target compound.
- Heterocyclic Modifications: Thiazole- and furan-containing analogs (e.g., ) demonstrate enhanced anticancer activity due to heterocyclic π-π stacking and hydrogen-bonding interactions with biological targets .
Physicochemical Properties
- Solubility: Per , propanamides with polar substituents (e.g., hydroxyl, carbamoyl) show higher aqueous solubility. The target compound’s bromoacetyl and methylphenyl groups may reduce solubility compared to analogs like 3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (), which has hydrophilic carbamoyl moieties .
- The target compound’s bromoacetyl group may confer susceptibility to nucleophilic attack, limiting shelf-life.
Table 2: Key Research Findings from Analogous Compounds
Biological Activity
N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide is a compound with the molecular formula C12H15BrN2O2 and a molecular weight of 299.16 g/mol. This compound has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves the reaction of 2-bromoacetyl chloride with 3-amino-2-methylbenzoic acid. The reaction conditions are controlled to ensure high yield and purity. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromoacetyl group can be substituted with nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives.
- Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield carboxylic acids and amines.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that derivatives of similar compounds showed pronounced activities against various bacterial strains, suggesting that modifications in the structure can enhance efficacy against specific pathogens.
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines by inducing apoptosis. For instance, a structure-activity relationship (SAR) analysis revealed that certain substitutions on the phenyl ring significantly increased cytotoxic activity against cancer cells .
Case Study: Cytotoxic Activity
In a specific case study, this compound was tested against A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The results indicated an IC50 value less than that of reference drugs like doxorubicin, suggesting potent cytotoxic effects .
The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to inhibition or modification of their activity, which is crucial for its antimicrobial and anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | C12H15BrN2O2 | Antimicrobial, Anticancer | < Doxorubicin |
| Similar Compound A | C11H14N2O | Moderate Antimicrobial | 15 µM |
| Similar Compound B | C13H16N2O | Low Anticancer Activity | 30 µM |
This table illustrates the comparative biological activities of this compound with similar compounds, highlighting its superior efficacy.
Q & A
Basic Questions
Q. What are the common synthetic routes for N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide, and how is its purity validated?
- Methodology : The compound can be synthesized via condensation reactions involving bromoacetyl chloride with a 2-methylphenyl-propanamide precursor. For example, similar propanamide derivatives are prepared by reacting hydrazides with bromoacetylating agents in methanol under equimolar conditions . Purification is typically achieved via column chromatography, followed by characterization using H/C NMR and elemental analysis to confirm structural integrity and purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : H and C NMR are essential for identifying functional groups (e.g., bromoacetyl, methylphenyl, and propanamide moieties). For instance, the bromoacetyl group’s methylene protons appear as a singlet near δ 3.8–4.0 ppm, while the aromatic protons of the 2-methylphenyl group resonate between δ 6.8–7.2 ppm . Elemental analysis (C, H, N) further validates stoichiometric composition .
Q. How does the bromoacetyl group influence the compound’s reactivity in downstream modifications?
- Methodology : The bromoacetyl group acts as an electrophilic alkylating agent, enabling nucleophilic substitutions (e.g., with thiols or amines). This reactivity is exploited in synthesizing PROTACs (proteolysis-targeting chimeras), where the bromine atom is replaced with a linker for protein degradation . Kinetic studies using LC-MS can monitor substitution rates under varying pH and solvent conditions .
Advanced Questions
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound in enzyme inhibition studies?
- Methodology : SAR is explored by synthesizing analogs with modifications to the bromoacetyl group (e.g., replacing Br with Cl or varying substituents on the phenyl ring). Enzymatic assays (e.g., IC determination via fluorescence polarization) are performed against targets like methionyl-tRNA synthetase. For example, replacing Br with a thioether group in related compounds reduced inhibitory potency by 50%, highlighting the bromine’s critical role .
Q. How can this compound be applied in developing PROTACs for targeted protein degradation?
- Methodology : The bromoacetyl moiety serves as a handle for conjugating E3 ligase ligands (e.g., thalidomide derivatives) via nucleophilic substitution. In a PROTAC targeting BRAF, the bromine was replaced with a PEG linker attached to a cereblon ligand, enabling selective degradation of oncogenic BRAF in melanoma cell lines (IC = 50 nM) . Click chemistry (e.g., CuAAC) may optimize linker stability .
Q. What analytical challenges arise in assessing the stability of this compound under physiological conditions?
- Methodology : Hydrolytic stability of the bromoacetyl group is tested using HPLC-MS in buffers (pH 5–8) at 37°C. Degradation products (e.g., hydroxyacetyl derivatives) are quantified, revealing a half-life of 12 hours at pH 7.4. Accelerated stability studies (40°C/75% RH) combined with Arrhenius modeling predict shelf-life under storage conditions .
Q. How do structural modifications impact the compound’s antibacterial efficacy?
- Methodology : Analog synthesis and bioactivity screening (e.g., MIC assays against E. coli and Xanthomonas campestris) reveal that electron-withdrawing groups (e.g., -NO) on the phenyl ring enhance activity by 3-fold, while bulky substituents (e.g., -CF) reduce membrane permeability . Time-kill assays further differentiate bactericidal vs. bacteriostatic effects .
Data Contradiction Analysis
- Example : reports that hydrazone derivatives of propanamides show antibacterial activity against Rhizobium radiobacter, but thio-analogs lack efficacy. This suggests steric hindrance from the thiourea group may impede target binding. Contrastingly, demonstrates that bromoacetyl-containing propanamides retain activity against Leishmania enzymes, implying target-specific compatibility.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
